N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
Description
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a pyrimidine core linked to a 4-benzylpiperazine moiety and a propanamide side chain terminating in a 4-methoxyphenyl group. Such structural motifs are commonly associated with central nervous system (CNS) targets, including serotonin and dopamine receptors, though specific target data for this compound remains undisclosed in available literature .
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQBJAOCNBBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution, where the pyrimidine core reacts with benzylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for treating infectious diseases and possibly cancer.
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to antimicrobial effects.
Receptor Binding: It can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Trifluoromethylpyrimidine-Piperazine Derivative (Patent Example 28)
Compound : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
Key Differences :
- Core Structure : Shares the pyrimidine-piperazine scaffold but substitutes the benzyl group with a trifluoromethyl (CF₃) group and introduces a cyclopentyl-carbonylic moiety.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, a method distinct from typical propanamide syntheses .
Hypothesized Properties :
- Higher metabolic stability due to CF₃.
- Possible kinase or GPCR targeting due to cyclopentyl and pyran-4-amine groups.
Pyridazine-Pyrazole Derivative (Acta Crystallographica Report)
Compound : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
Key Differences :
- Core Structure : Replaces pyrimidine with pyridazine and substitutes the benzylpiperazine with pyrazole.
- Substituents : Lacks the propanamide chain, instead featuring a 4-methylphenyl group.
- Structural Data : Crystallographic analysis confirms planar geometry, with hydrogen bonding between pyridazine N-atoms and amine groups, suggesting distinct solubility and receptor interactions compared to the target compound .
Hypothesized Properties :
- Reduced lipophilicity due to absence of benzylpiperazine.
- Potential selectivity for pyridazine-associated targets (e.g., adenosine receptors).
Piperazine-Propanamide Analogue (CAS 56767-35-2)
Compound : N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Key Differences :
- Substituents : Retains the propanamide and 4-methoxyphenyl group but replaces the benzylpiperazine with a 2-methoxyphenylpiperazine.
- Electronic Effects : The ortho-methoxy group introduces steric hindrance and alters electron donation compared to the para-substituted benzyl group in the target compound.
Hypothesized Properties :
- Lower lipophilicity due to polar 2-methoxyphenyl group.
- Differential receptor affinity (e.g., serotonin 5-HT₁A vs. 5-HT₂A) based on piperazine substitution patterns .
Comparative Data Table
*LogP values are estimated based on substituent contributions.
Research Implications and Limitations
- Structural Insights : The benzylpiperazine group in the target compound likely enhances CNS penetration compared to the 2-methoxyphenyl analogue . The CF₃ group in Patent Example 28 may confer resistance to oxidative metabolism .
- Data Gaps: No direct pharmacological or kinetic data are available for the target compound. Further in vitro assays (e.g., receptor binding, ADME profiling) are required to validate hypotheses.
- Synthetic Strategies : The reductive amination in Patent Example 28 contrasts with the propanamide coupling methods implied for the target compound, suggesting divergent scalability and purity challenges.
Biological Activity
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by case studies and research findings.
Structural Characteristics
The compound features several notable structural motifs:
- Pyrimidine Core: A six-membered aromatic ring containing nitrogen atoms, which is often associated with various biological activities.
- Benzylpiperazine Moiety: This piperazine derivative is known for its role in modulating neurotransmitter receptors, particularly in the central nervous system.
- Methoxyphenyl Group: The presence of a methoxy group enhances lipophilicity and may influence the compound's pharmacokinetic properties.
The molecular formula of this compound is with a molecular weight of approximately 433.6 g/mol.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antitumor Activity: Pyrimidine derivatives have been linked to inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurotransmitter Modulation: The benzylpiperazine component suggests potential interactions with serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance:
- Cell Line Testing: The compound was tested against various human cancer cell lines (e.g., MCF-7 for breast cancer) showing IC50 values in the low micromolar range, indicating potent antiproliferative effects.
In Vivo Studies
Preclinical in vivo studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Efficacy in Animal Models: Administration in murine models of cancer showed a reduction in tumor size compared to control groups, suggesting therapeutic potential.
- Safety Profile: Toxicology assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects noted.
Case Studies
-
Study on Antitumor Effects:
A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antitumor activity via apoptosis induction in MCF-7 cells. The study highlighted the importance of the pyrimidine core in enhancing efficacy against tumor cells . -
Neuropharmacological Evaluation:
Another study focused on the neuropharmacological properties of piperazine derivatives indicated that compounds with benzylpiperazine structures can act as selective serotonin reuptake inhibitors (SSRIs), showing promise for treating mood disorders .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
